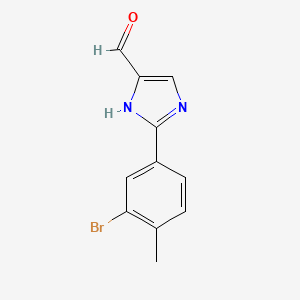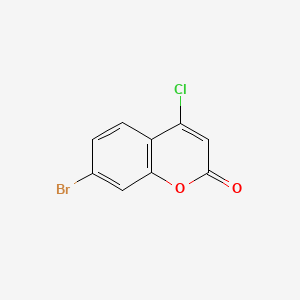
2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloromethyl group, an isopropyl group, and a trifluoromethyl group attached to the imidazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride.
Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions, using benzene or substituted benzenes as starting materials.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base like sodium hydride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a metal catalyst like copper or palladium.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the chloromethyl group, resulting in the formation of reduced imidazole derivatives or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloromethyl group, where nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include ammonia, primary and secondary amines, thiols, and alkoxides.
Coupling Reactions: Common reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, reduced imidazole derivatives
Substitution: Amines, thioethers, ethers
Coupling Reactions: Biaryl derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery and development.
Industry: The compound is used in the development of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, or it may activate receptors by mimicking the action of natural ligands. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole can be compared with other similar compounds, such as:
2-(4-(Chloromethyl)phenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole: This compound has a methyl group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.
2-(4-(Chloromethyl)phenyl)-1-isopropyl-4-(difluoromethyl)-1H-imidazole: This compound has a difluoromethyl group instead of a trifluoromethyl group, which may influence its chemical properties and interactions with molecular targets.
2-(4-(Bromomethyl)phenyl)-1-isopropyl-4-(trifluoromethyl)-1H-imidazole: This compound has a bromomethyl group instead of a chloromethyl group, which may alter its reactivity in substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H14ClF3N2 |
|---|---|
Molekulargewicht |
302.72 g/mol |
IUPAC-Name |
2-[4-(chloromethyl)phenyl]-1-propan-2-yl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C14H14ClF3N2/c1-9(2)20-8-12(14(16,17)18)19-13(20)11-5-3-10(7-15)4-6-11/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
CFONUJWRRYOELW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(N=C1C2=CC=C(C=C2)CCl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


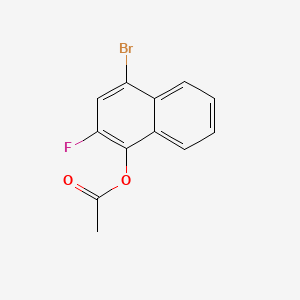
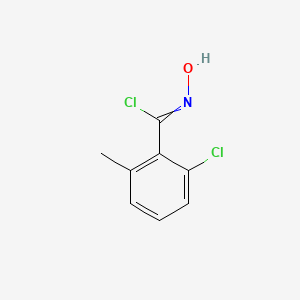

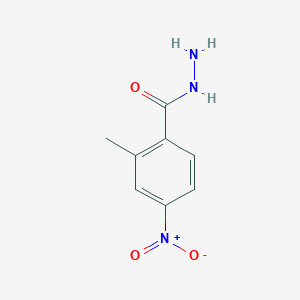
![2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13687963.png)
![[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687970.png)
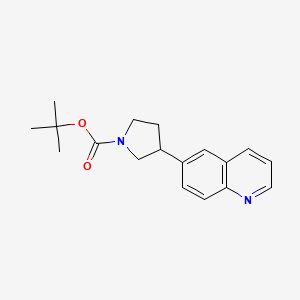
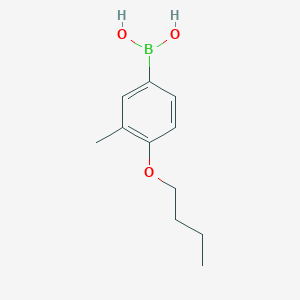
![8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687985.png)



